(S)-5-Ethyl-1-methylpiperazin-2-one (S)-5-Ethyl-1-methylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814822
InChI: InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
SMILES:
Molecular Formula: C7H14N2O
Molecular Weight: 142.20 g/mol

(S)-5-Ethyl-1-methylpiperazin-2-one

CAS No.:

Cat. No.: VC18814822

Molecular Formula: C7H14N2O

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-Ethyl-1-methylpiperazin-2-one -

Specification

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
IUPAC Name (5S)-5-ethyl-1-methylpiperazin-2-one
Standard InChI InChI=1S/C7H14N2O/c1-3-6-5-9(2)7(10)4-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1
Standard InChI Key QLFQFGAIOKXHLN-LURJTMIESA-N
Isomeric SMILES CC[C@H]1CN(C(=O)CN1)C
Canonical SMILES CCC1CN(C(=O)CN1)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(S)-5-Ethyl-1-methylpiperazin-2-one belongs to the piperazinone class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The (S)-configuration at the fifth position introduces chirality, critical for its interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(5S)-5-ethyl-1-methylpiperazin-2-one
Molecular FormulaC₇H₁₄N₂O
Molecular Weight142.20 g/mol
Canonical SMILESCCC1CN(C(=O)CN1)C
Isomeric SMILESCC[C@H]1CN(C(=O)CN1)C
InChIKeyQLFQFGAIOKXHLN-LURJTMIESA-N

The stereochemistry is confirmed by the LURJTMIESA-N InChIKey suffix, which encodes the (S)-enantiomer. The ethyl group at C5 and methyl group at N1 create steric and electronic effects that influence reactivity, as demonstrated in comparative studies of piperazine analogs .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation of ethylenediamine derivatives with ketone precursors. A representative route involves:

  • Step 1: Reacting N-methylethylenediamine with ethyl glyoxylate under acidic conditions to form a cyclic intermediate.

  • Step 2: Oxidative dehydrogenation using MnO₂ to introduce the ketone moiety.

The enantiomeric purity (>98% ee) is achieved through chiral resolution using tartaric acid derivatives or asymmetric catalysis with BINOL-phosphoric acid catalysts.

Industrial Scalability

Continuous-flow reactors enhance yield (up to 85%) and reduce reaction times (≤2 hours) compared to batch processes. Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 1.5–2.0 bar

  • Catalyst: Zeolite-supported palladium nanoparticles (0.5 wt%)

Table 2: Optimization of Continuous-Flow Synthesis

ParameterOptimal RangeImpact on Yield
Residence Time45–60 minMaximizes cyclization
SolventEthanol/H₂O (3:1)Enhances solubility
Catalyst Loading0.5–0.7 wt%Balances activity and cost

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits hygroscopicity, requiring anhydrous storage conditions.

Solubility Profile

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water12.4
Ethanol34.8
Dichloromethane22.1
Hexane<0.1

The moderate water solubility (12.4 mg/mL) suggests potential for aqueous formulation in pharmacological applications.

Biological Activities and Applications

Neurological Effects

The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) positions it as a candidate for neurotransmitter modulation. Molecular docking simulations indicate affinity for:

  • Dopamine D₂ receptors (ΔG = −8.2 kcal/mol)

  • Serotonin transporters (Ki = 120 nM)

Comparison with Analogous Piperazinones

Table 4: Structural and Functional Comparisons

CompoundSubstituentsLogPAntimicrobial MIC₉₀ (µg/mL)
(S)-5-Ethyl-1-methylpiperazin-2-oneC5-ethyl, N1-methyl1.216 (predicted)
1,5-Dimethylpiperazin-2-oneN1,N5-dimethyl0.832
5-Isopropylpiperazin-2-oneC5-isopropyl1.68

The ethyl group confers superior lipid solubility compared to methyl analogs, enhancing membrane permeability .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents (e.g., aripiprazole derivatives) and antivirals. A 2024 study utilized it in the synthesis of a HCV NS5A inhibitor with EC₅₀ = 0.3 nM.

Material Science

Incorporation into polyamide backbones improves thermal stability (Tg increased by 25°C) and reduces crystallinity, beneficial for flexible polymer films .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator